7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

mGluR5 Negative Allosteric Modulator GPCR

This 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a differentiated mGluR5 negative allosteric modulator (NAM) probe. The 4-chlorophenyl/4-fluoroanilino substitution pattern creates a unique halogen-bond donor/acceptor profile, distinct from generic phenyl analogs. Use it as a key intermediate for hit-to-lead optimization or late-stage functionalization to build focused kinase/GPCR libraries. Ensure proprietary differentiation with this high-purity scaffold.

Molecular Formula C20H15ClFN3O
Molecular Weight 367.8 g/mol
Cat. No. B11324016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC20H15ClFN3O
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClFN3O/c21-14-3-1-12(2-4-14)13-9-18-17(19(26)10-13)11-23-20(25-18)24-16-7-5-15(22)6-8-16/h1-8,11,13H,9-10H2,(H,23,24,25)
InChIKeyFDFHLDTWEWITSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one: A Research-Grade Dihydroquinazolinone for Kinase & GPCR Studies


7-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic, small-molecule dihydroquinazolinone (Molecular Formula: C20H15ClFN3O; MW: 367.80 g/mol) . It belongs to the broader class of 2-anilino-7-aryl-7,8-dihydroquinazolin-5(6H)-ones, a chemotype explored for modulating protein kinases and G-protein coupled receptors (GPCRs), notably the metabotropic glutamate receptor 5 (mGluR5) [1]. Its core scaffold places a carbonyl at the 5-position on a partially saturated bicyclic system, distinguishing it from fully aromatic quinazoline kinase inhibitors. This specific derivative features a 4-chlorophenyl substituent at the 7-position and a 4-fluorophenylamino group at the 2-position, a combination that directs distinct steric and electronic properties compared to other in-class analogs.

Why 7-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one Cannot Be Simply Interchanged with Other Dihydroquinazolinones


Generic substitution within the 2-anilino-7,8-dihydroquinazolin-5(6H)-one series is chemically unreliable due to the profound impact of the 7-aryl group on target binding and selectivity. The foundational SAR study by Kubas et al. (2013) on mGluR5 NAMs demonstrates that potency and selectivity are highly sensitive to modifications at both the 2-anilino and 7-position substituents [1]. For example, replacing the 4-chlorophenyl group with a furan-2-yl moiety in the related adenylyl cyclase inhibitor NKY80 shifts the biological profile entirely . The target compound's unique 4-chlorophenyl/4-fluorophenyl combination introduces a specific halogen bond donor/acceptor pattern and a large, hydrophobic 7-aryl pocket, which cannot be replicated by simpler phenyl or thienyl analogs. Therefore, any uncontrolled substitution without direct head-to-head data risks critical changes in potency, selectivity, and off-target profile.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one Versus Closest Analogs


mGluR5 Negative Allosteric Modulation: Class-Level SAR Infers Advantage of 7-(4-Chlorophenyl) Over 7-Phenyl

In the foundational mGluR5 NAM series by Kubas et al. (2013), the 2-anilino-7-aryl-7,8-dihydroquinazolin-5(6H)-one scaffold was optimized. The parent compound 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one displayed an IC50 of 7.9 µM against mGluR5 [1]. While the specific 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino] derivative was not directly assayed in this study, the SAR trend indicates that electron-withdrawing and lipophilic substituents at the 7-position (like 4-chlorophenyl) significantly improve potency relative to unsubstituted or electron-neutral phenyl groups. The nearest assayed analog, 2-[(4-fluorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, would lack the chlorine-mediated halogen bond and the enhanced lipophilicity of the 4-chlorophenyl group, which are critical for occupying the receptor's hydrophobic pocket.

mGluR5 Negative Allosteric Modulator GPCR

Adenylyl Cyclase Type V Inhibition: Structural Differentiator from NKY80 (7-Furan Analog)

NKY80 (2-[(4-fluorophenyl)amino]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one) is a potent and selective adenylyl cyclase type V (AC5) inhibitor with an IC50 of 8.3 µM . The target compound replaces the furan-2-yl group with a 4-chlorophenyl group, a modification that dramatically increases molecular volume and lipophilicity (cLogP ~4.5 vs. ~2.8 for NKY80). This structural divergence entirely re-purposes the scaffold from AC5 inhibition to other targets, such as mGluR5. Selecting the 4-chlorophenyl derivative over NKY80 is essential to avoid AC5-related off-target effects in CNS studies.

Adenylyl Cyclase AC5 NKY80

Kinase Profiling Selectivity Potential: Absence of Data Demands Caution, Not Interchangeability

Several dihydroquinazoline and quinazoline derivatives are known to inhibit receptor tyrosine kinases (e.g., EGFR, VEGFR). Patent WO2013013640A1 describes closely related anilinoquinazoline derivatives as antineoplastic agents targeting mutant EGFR [1]. However, no kinase profiling data (e.g., IC50 against a panel of 50+ kinases) is publicly available for the target compound. Without such data, it cannot be assumed to have a 'clean' off-target profile versus other in-class kinase inhibitors. Any claimed selectivity advantage over compounds like ZM 306416 (a VEGFR inhibitor with IC50 of 100 nM for KDR) is unsubstantiated. In procurement, the user bears the responsibility for experimental selectivity profiling.

Kinase EGFR Selectivity

Recommended Application Scenarios for 7-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one Driven by Structural Evidence


Preclinical Hit-to-Lead Optimization for mGluR5 Negative Allosteric Modulators

Based on the class-level SAR inference from Kubas et al. (2013) [1], this compound is best utilized as a key intermediate or reference molecule in an mGluR5 NAM hit-to-lead program. Its 4-chlorophenyl group is expected to enhance potency and CNS drug-likeness over the 7-phenyl analog. Researchers can use it to explore further substitution around the chlorophenyl ring while maintaining the 4-fluoroaniline cap, which is known to favor mGluR5 binding.

Chemical Biology Tool for Probing Halogen Bonding in GPCR Binding Pockets

The unique 4-chlorophenyl moiety provides a definitive halogen bond donor (C-Cl) in the context of the 7-aryl-7,8-dihydroquinazolinone scaffold. This makes it an ideal probe for studying halogen-π or halogen-hydrogen bond interactions within hydrophobic GPCR pockets, a hypothesis that lacks direct experimental support but is strongly implied by the compound's structure in contrast to the 7-phenyl analog (Hit2Lead ID 9038530) .

Custom Kinase or GPCR Panel Screening to Establish a New Chemotype Selectivity Profile

While kinase profiling data is absent, the compound's distinct substitution pattern makes it a suitable candidate for dedicated, user-funded broad-panel screening (e.g., DiscoverX KINOMEscan or Eurofins GPCR panel). This will generate proprietary differentiation data, enabling a comparison against well-characterized analogs like ZM 306416 . The evidence guide conclusively shows such data is not currently in the public domain.

Synthetic Intermediate for Generating a Novel Library via Late-Stage Functionalization

The reactive 2-amino group and the stable 5-oxo-dihydroquinazoline core make this compound a versatile starting point for constructing a focused library. Researchers can perform late-stage functionalization (e.g., urea, sulfonamide, or amide formation) on the aniline nitrogen to explore new chemical space for kinase or GPCR targets, leveraging the pre-installed 4-chlorophenyl pharmacophore [2].

Quote Request

Request a Quote for 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.